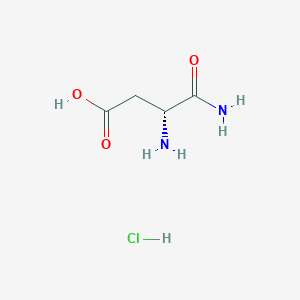![molecular formula C10H10ClN3O3 B13005768 Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)
Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction of 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine with methyl chloroformate under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can lead to the formation of carboxylic acids or other oxidized products .
Aplicaciones Científicas De Investigación
Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is studied for its biological activity, including its effects on cellular processes and potential as an anticancer agent.
Industrial Applications: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furo[2,3-d]pyrimidine derivatives such as:
- 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine
- Methyl 4-amino-2-(bromomethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate .
Uniqueness
Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its chloromethyl group, for example, allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H10ClN3O3 |
|---|---|
Peso molecular |
255.66 g/mol |
Nombre IUPAC |
methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H10ClN3O3/c1-4-6(10(15)16-2)7-8(12)13-5(3-11)14-9(7)17-4/h3H2,1-2H3,(H2,12,13,14) |
Clave InChI |
OHXKUTZONAZUFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N=C(N=C2O1)CCl)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



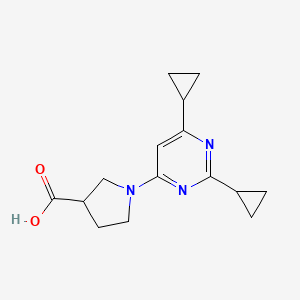

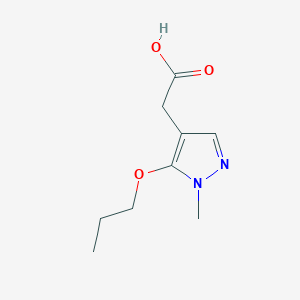
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)
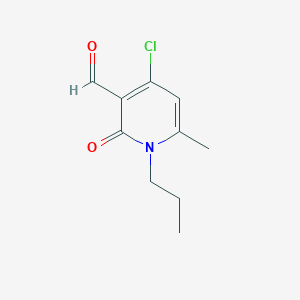
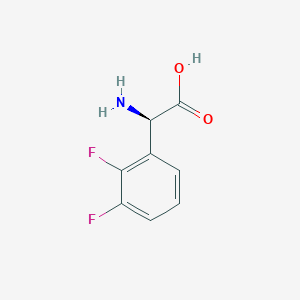
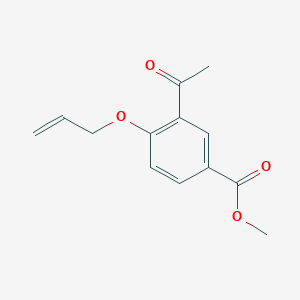


![Methyl 2-[cis-3-hydroxy-2,2-dimethylcyclobutyl]acetate](/img/structure/B13005767.png)
